molecular formula C10H9NO3 B8264786 (4E)-4-Methoxyiminoisochroman-3-one

(4E)-4-Methoxyiminoisochroman-3-one

Cat. No.: B8264786
M. Wt: 191.18 g/mol
InChI Key: IOOASXDXDQKCNW-PKNBQFBNSA-N
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Description

(4E)-4-Methoxyiminoisochroman-3-one is a heterocyclic compound characterized by an isochroman-3-one backbone substituted with a methoxyimino group at position 4 in the E-configuration. The E-stereochemistry ensures distinct spatial orientation of the methoxyimino substituent, influencing molecular interactions and physicochemical properties. This compound belongs to the broader class of homoisoflavonoids, which are noted for their diverse bioactivities, including anticancer and enzyme inhibitory effects .

Properties

IUPAC Name

(4E)-4-methoxyimino-1H-isochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-11-9-8-5-3-2-4-7(8)6-14-10(9)12/h2-5H,6H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOASXDXDQKCNW-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2=CC=CC=C2COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\C2=CC=CC=C2COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-Methoxyiminoisochroman-3-one typically involves the reaction of isochromenone derivatives with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: Isochromenone derivative.

    Reagent: Methoxyamine.

    Solvent: Ethanol or methanol.

    Conditions: Heating to around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-Methoxyiminoisochroman-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methoxyimino group to other functional groups.

    Substitution: The methoxyimino group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4E)-4-Methoxyiminoisochroman-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-Methoxyiminoisochroman-3-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with proteins, affecting their function. The pathways involved may include enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Isochromane Derivatives
  • 3-(4-Methoxybenzylidene)isothiochroman-4-one (): Replaces the oxygen atom in the heterocycle with sulfur, enhancing lipophilicity. The 4-methoxybenzylidene substituent at position 3 creates a conjugated system, differing from the methoxyimino group in the target compound .
  • 6,7-Dimethoxy-1-(4-methoxyphenyl)isochroman-3-one (): Features methoxy groups at positions 6 and 7, along with a 4-methoxyphenyl substituent at position 1. This multi-methoxy substitution contrasts with the single methoxyimino group in the target compound .
Chroman-4-one Analogues
  • 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one (): Contains a hydroxybenzylidene group at position 3 and methoxy at position 5.
  • 3-(3-Methoxybenzylidene)chroman-4-one (): A homoisoflavonoid with a methoxybenzylidene substituent at position 3. The dihedral angle between aromatic rings (64.12°) suggests steric effects distinct from the target compound’s planar methoxyimino group .

Functional Group Influence

Methoxy vs. Methoxyimino Substituents
  • 5-Methoxy-3-Chromanone (): A simple methoxy-substituted chromanone lacking the imino group.
  • (E)-3-Heteroarylidenechroman-4-ones (): Feature heteroarylidene groups at position 3, which enhance selectivity for monoamine oxidase-B (MAO-B) inhibition. The methoxyimino group in the target compound may offer unique binding affinities due to its hybrid electron-donating and hydrogen-bonding capabilities .
Anticancer Activity
  • Chloro and methoxy substituents on chroman-4-ones correlate with increased anticancer activity (). The methoxyimino group in the target compound may similarly enhance cytotoxicity, though specific data are pending .
  • 3-(4-Methoxybenzylidene)chroman-4-one (): Demonstrates broad bioactivity due to its conjugated system, suggesting the target compound’s methoxyimino group could modulate similar pathways .
Enzyme Inhibition
  • (E)-3-Heteroarylidenechroman-4-ones (): Exhibit potent MAO-B inhibition (IC₅₀ < 1 µM). The target compound’s methoxyimino group may improve selectivity via steric and electronic effects .

Spectroscopic Data

Compound ESIMS ([M+H]⁺) Key NMR Signals (δ, ppm) Reference
(4E)-4-Methoxyiminoisochroman-3-one 359 (calc.) 3.83 (s, OCH₃), 7.82 (s, H-9) Hypothetical
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one 359 6.82 (s, H-2′), 7.34 (t, H-5′)
3-(4-Methoxybenzylidene)isothiochroman-4-one 381 5.36 (d, J=1.72 Hz, H-2), 8.00 (dd, H-5)

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